Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate
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Overview
Description
tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate: is a complex organic compound with the molecular formula C16H25NO4 and a molecular weight of 295.37 g/mol . This compound is known for its unique bicyclic structure, which includes a nitromethyl group and an ethyl group attached to a hept-3-ene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the nitromethyl group: This step involves the nitration of the bicyclic compound, typically using nitric acid or a nitrating agent under controlled conditions.
Attachment of the tert-butyl acetate group: This is usually done through esterification, where the carboxylic acid group of the bicyclic compound reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate: is similar to other bicyclic compounds with nitromethyl and ester groups, such as:
Uniqueness
The uniqueness of tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate lies in its specific substitution pattern and the presence of both nitromethyl and ester functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H25NO4 |
---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
tert-butyl 2-[3-ethyl-6-(nitromethyl)-6-bicyclo[3.2.0]hept-3-enyl]acetate |
InChI |
InChI=1S/C16H25NO4/c1-5-11-6-12-8-16(10-17(19)20,13(12)7-11)9-14(18)21-15(2,3)4/h7,12-13H,5-6,8-10H2,1-4H3 |
InChI Key |
XDXBPKWCBOEZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)OC(C)(C)C)C[N+](=O)[O-] |
Origin of Product |
United States |
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